molecular formula C9H21NO4 B608006 5,8,11-Trioxa-2-azatridecan-13-ol CAS No. 90430-59-4

5,8,11-Trioxa-2-azatridecan-13-ol

Cat. No. B608006
CAS RN: 90430-59-4
M. Wt: 207.27
InChI Key: JBLOFIJEJSEJCB-UHFFFAOYSA-N
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Description

5,8,11-Trioxa-2-azatridecan-13-ol is a chemical compound with the molecular formula C9H21NO4 . It has a molecular weight of 207.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 13 non-H bonds, 11 rotatable bonds, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 3 ethers (aliphatic) .


Physical And Chemical Properties Analysis

5,8,11-Trioxa-2-azatridecan-13-ol is a liquid at room temperature .

Scientific Research Applications

Drug Delivery Systems

Hydroxy-PEG3-Methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for drug delivery systems . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Bioconjugation

MeNH-PEG, including Hydroxy-PEG3-Methylamine, is a unique bifunctional PEG linker developed by BroadPharm for bioconjugation or chemical modification . This application allows for the attachment of various biomolecules to enhance their stability, solubility, and half-life .

Chemical Modification

The methylamine group in Hydroxy-PEG3-Methylamine is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc . This reactivity makes it useful in chemical modifications, particularly in the synthesis of complex organic molecules .

PROTACs Synthesis

Hydroxy-PEG4-methylamine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Perovskite Solar Cells

Methylamine, a component of Hydroxy-PEG3-Methylamine, has been used in the healing of perovskite films, a crucial component of perovskite solar cells . This healing method improves the quality of the films, enhancing the efficiency of the solar cells .

Dendronized Azo-Dyes

Hydroxy-PEG3-Methylamine could potentially be used in the synthesis of dendronized azo-dyes . These dyes, which contain a fullerene C60 unit and well-defined oligo (ethylene glycol) spacers, have shown interesting optical properties and have potential applications in opto-electronic devices .

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOFIJEJSEJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90847825
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8,11-Trioxa-2-azatridecan-13-ol

CAS RN

90430-59-4
Record name 5,8,11-Trioxa-2-azatridecan-13-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90847825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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